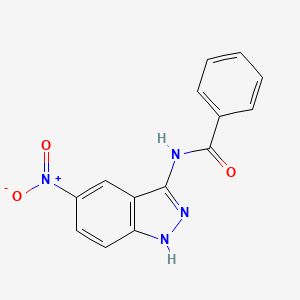

N-(5-nitro-1H-indazol-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitro-1H-indazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-14(9-4-2-1-3-5-9)15-13-11-8-10(18(20)21)6-7-12(11)16-17-13/h1-8H,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAAPKZQXYLMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activities and Potential Therapeutic Applications

Evaluation of Antiparasitic Efficacy in In Vitro and Ex Vivo Models

Anti-Trypanosomal Activity (e.g., Trypanosoma cruzi epimastigotes and amastigotes)

No specific data is available for N-(5-nitro-1H-indazol-3-yl)benzamide.

Anti-Leishmanial Activity (e.g., Leishmania spp. promastigotes and amastigotes)

No specific data is available for this compound.

Anti-Trichomonal Activity (e.g., Trichomonas vaginalis)

No specific data is available for this compound.

Assessment of Antineoplastic and Antiproliferative Actions

Growth Inhibition in Cancer Cell Lines (in vitro assays, e.g., TK-10, HT-29, HL-60)

No specific data is available for this compound.

Modulatory Effects on Cellular Proliferation and Viability

No specific data is available for this compound.

Antimicrobial Activity Profile

While direct and comprehensive antimicrobial screening data for this compound are not extensively detailed in the available scientific literature, the activities of related 5-nitroindazole (B105863) and benzamide (B126) derivatives provide valuable insights into its potential spectrum.

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative)

Research into the broader family of 5-nitro-1H-indazole derivatives has demonstrated notable antibacterial activity. A study on newly synthesized sulfonamide and carbamate derivatives of 5-nitro-1H-indazole revealed significant efficacy. Specifically, compounds 9a and 9f showed high activity against the Gram-positive bacteria Lactobacillus and Staphylococcus aureus. Furthermore, derivatives 9f and 9j exhibited good activity against the Gram-negative bacteria Escherichia coli and Pseudomonas fluorescens when tested at concentrations of 100 and 200 μg/mL. acgpubs.org The presence of the 5-nitroindazole core in these molecules is considered crucial for their bioactivity.

Additionally, other classes of nitro-heteroaromatic compounds have been investigated for their antibacterial potential. For instance, 5-nitroimidazole derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests that the nitro group on an aromatic heterocyclic ring is a key pharmacophore for antibacterial action. Given that this compound shares this core structural element, it is plausible that it may exhibit a similar spectrum of activity, though this requires empirical validation.

Antifungal Efficacy

The antifungal potential of the 5-nitroindazole scaffold has also been reported. In the same study of sulfonamide and carbamate derivatives, compounds 9a, 9d, 9f, and 9j demonstrated good antifungal activity against tested strains. acgpubs.org Notably, compounds 9e and 9h were found to have significant activity against Aspergillus niger and Penicillium chrysogenum, respectively, at concentrations of 100 and 200 μg/mL. acgpubs.org

Furthermore, studies on other benzamide derivatives, while not containing the nitro-indazole moiety, support the role of the benzamide structure in antifungal activity. N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides have shown interesting activities against some phytopathogenic fungal strains. nih.govresearchgate.net Another study on novel benzamide derivatives containing a triazole moiety reported broad-spectrum antifungal activity, with some compounds showing superior or comparable efficacy to the commercial fungicide myclobutanil against fungi like Alternaria alternata and Alternaria solani. nih.gov While these compounds are structurally distinct, they highlight the potential of the benzamide scaffold in developing new antifungal agents. The combined presence of both the 5-nitroindazole and benzamide moieties in this compound suggests a promising, yet unconfirmed, profile for antifungal efficacy.

It is important to note that many 5-nitroindazole derivatives have been primarily investigated for their potent activity against protozoan parasites such as Acanthamoeba castellanii, Trypanosoma cruzi, and Leishmania spp. ugr.esmdpi.comnih.govcsic.es This antiparasitic activity underscores the broad antimicrobial potential of this chemical class.

Table 1: Summary of Antimicrobial Activity of Related 5-Nitroindazole Derivatives

| Compound Class | Organism(s) | Activity Noted |

|---|---|---|

| Sulfonamide/Carbamate derivatives of 5-nitro-1H-indazole | L. bacillus, S. aureus (Gram-positive) | High antibacterial activity acgpubs.org |

| E. coli, P. florescensa (Gram-negative) | Good antibacterial activity acgpubs.org | |

| A. niger, P. chrysogenum (Fungi) | Significant antifungal activity acgpubs.org | |

| 5-Nitroindazole derivatives | Acanthamoeba castellanii (Protozoa) | Effective against trophozoites and cysts (IC50 < 5 µM for some derivatives) ugr.escsic.es |

Enzyme Inhibitory Profiles

The indazole-benzamide scaffold is a recognized pharmacophore for targeting various enzymes, particularly protein kinases.

Kinase Inhibition (e.g., FLT3, MAO-B, FGFR, ALK, GSK-3, ROCK, JAK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, pim 1, nek 2)

The primary enzymatic targets identified for compounds structurally related to this compound are protein kinases, which are crucial regulators of cellular processes.

FLT3 Inhibition : Fms-like tyrosine kinase 3 (FLT3) is a key therapeutic target in acute myeloid leukemia (AML). A series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives, which are close structural analogs, have been synthesized and identified as potent FLT3 inhibitors. nih.gov One of the most potent compounds in this series, 8r , demonstrated strong inhibitory activity against wild-type FLT3 with an IC₅₀ of 41.6 nM. nih.gov It was also highly effective against drug-resistant FLT3 mutants, with IC₅₀ values of 22.8 nM for FLT3-ITD and 5.64 nM for FLT3-TKD (D835Y). nih.gov The indazole fragment of these molecules is proposed to act as a "hinge binder," anchoring the inhibitor in the ATP-binding pocket of the kinase. nih.gov

LRRK2 Inhibition : Patent literature has explicitly mentioned this compound in the context of developing inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson's disease. chiralen.com

Other Kinases : The broader 3-aminoindazole scaffold has been shown to be a versatile template for multi-kinase inhibitors. One such derivative, AKE-72, demonstrated potent inhibition against a panel of oncogenic kinases, including significant activity (>83% inhibition at 50 nM) against c-Kit, FGFR1, FLT3, PDGFRβ, and VEGFR2. nih.gov While specific data for this compound against the extensive list of kinases is not available, the established activity of its core structure suggests it may possess a broader kinase inhibitory profile that warrants further investigation.

Table 2: Kinase Inhibitory Activity of this compound and Related Analogs

| Compound/Analog | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | LRRK2 | Disclosed as potential inhibitor | chiralen.com |

| Analog 8r (N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative) | FLT3 (wild-type) | 41.6 nM | nih.gov |

| FLT3-ITD (mutant) | 22.8 nM | nih.gov | |

| FLT3-TKD (D835Y mutant) | 5.64 nM | nih.gov | |

| Analog AKE-72 (3-aminoindazole derivative) | FLT3 | >83% inhibition at 50 nM | nih.gov |

| FGFR1 | >83% inhibition at 50 nM | nih.gov |

Other Enzymatic Targets (e.g., IDO1, xanthine oxidase)

Xanthine Oxidase (XO) : Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the production of uric acid; its inhibition is a key strategy for treating gout. wikipedia.org While direct inhibition by this compound has not been reported, various heterocyclic compounds containing amide linkages have been developed as potent XO inhibitors. nih.govnih.govmdpi.com The general structure of non-purine XO inhibitors often features a planar aromatic system and functional groups capable of interacting with the molybdenum center in the enzyme's active site. nih.gov Given its structure, this compound could theoretically fit the pharmacophore model for XO inhibition, but this remains to be experimentally confirmed.

Indoleamine 2,3-dioxygenase (IDO1) : IDO1 is an immunomodulatory enzyme that suppresses T-cell function and is a target in cancer immunotherapy. asco.orgnih.gov The search for IDO1 inhibitors has led to the exploration of various heterocyclic scaffolds. Benzimidazole (B57391) analogues, which share some structural similarity with the indazole core, have been identified as promising IDO1 inhibitors. nih.gov However, there is currently no published data linking this compound or closely related indazole-benzamides to IDO1 inhibition.

In Vivo Preclinical Efficacy Studies (Animal Models)

Direct in vivo efficacy studies for this compound have not been found in the reviewed literature. However, preclinical animal model data for structurally related compounds highlight the potential therapeutic applications of this chemical class.

Anti-Psoriasis Activity : In a mouse model of imiquimod-induced psoriasis, topical administration of an indazole derivative, 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one (24e ), was shown to substantially alleviate psoriasis-like skin lesions. This effect was mediated by its function as an agonist of the aryl hydrocarbon receptor (AHR). nih.gov

Anticancer Efficacy : A potent FLT3 inhibitor with a structure related to the indazole-benzamide scaffold demonstrated superior efficacy in mouse xenograft models of FLT3-ITD-positive AML. nih.gov In the MV4-11 xenograft model, a 10 mg/kg dose resulted in a 93.4% tumor growth inhibition (TGI), and in the MOLM-13 model, a 20 mg/kg dose led to a 98.0% TGI, without obvious toxicity. nih.gov

Antichagasic Activity : Several 5-nitroindazole derivatives have been tested in mouse models of acute Trypanosoma cruzi infection. These compounds were capable of significantly decreasing parasitemia, particularly when co-administered with the reference drug benznidazole, where parasitemia reduction reached up to 91.11%. These combination therapies also improved survival rates in infected mice. nih.gov This demonstrates that the 5-nitroindazole scaffold is bioactive in vivo against parasitic diseases.

These examples from related compounds underscore the therapeutic potential of the this compound scaffold in various disease models, although specific in vivo studies on the title compound are necessary to validate its efficacy.

Validation of Efficacy in Relevant Disease Models

To ascertain the therapeutic potential of any novel compound, rigorous validation in relevant disease models is paramount. For a compound like this compound, its efficacy would likely be explored in models of cancer and infectious diseases, given the known activities of the 5-nitro-1H-indazole scaffold.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of indazole derivatives. For instance, various substituted indazoles have demonstrated inhibitory effects on different cancer cell lines. Research into a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, which share a similar core structure, revealed significant anticancer activity. Specifically, certain compounds within this series showed substantial efficacy against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines, with activity comparable to established anticancer drugs like Pazopanib and Doxorubicin longdom.org. This suggests that this compound could be a candidate for similar in vitro and subsequent in vivo studies using xenograft models in immunocompromised mice to evaluate its tumor-suppressing capabilities.

Antimicrobial Activity: The 5-nitroindazole moiety is a well-established pharmacophore in antimicrobial agents. Derivatives have been synthesized and evaluated for their activity against a spectrum of bacteria and fungi. For example, new amidic derivatives of 5-nitroindazol-1-yl acetic acid have shown antibacterial potential researchgate.net. Furthermore, a study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives identified a compound, 3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, which exhibited exceptional broad-spectrum antibacterial efficacy longdom.org. These findings support the rationale for testing this compound against various pathogenic bacterial and fungal strains, including multidrug-resistant isolates, in both in vitro and in vivo infection models.

Antiprotozoal Activity: The 5-nitro group is a key feature in many drugs used to treat parasitic infections. Indeed, several 5-nitroindazole derivatives have been investigated for their activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Studies on 1,2-disubstituted 5-nitroindazolinones have identified them as new prototypes for antichagasic drugs researchgate.net. These compounds have demonstrated trypanocidal action, potentially through the inhibition of trypanothione reductase and the induction of oxidative stress researchgate.net. This provides a strong basis for evaluating this compound in relevant in vitro and in vivo models of parasitic diseases.

Table 1: Potential Preclinical Disease Models for Efficacy Validation

| Therapeutic Area | Disease Model | Potential Outcome Measures |

|---|---|---|

| Oncology | Human tumor cell line xenografts in mice (e.g., A549, MCF7) | Tumor growth inhibition, apoptosis induction, survival analysis |

| Infectious Diseases (Bacterial) | Murine models of systemic or localized infection (e.g., Staphylococcus aureus, Escherichia coli) | Bacterial load reduction, survival rates, inflammatory markers |

| Infectious Diseases (Fungal) | Murine models of systemic candidiasis (Candida albicans) | Fungal burden in organs, survival analysis |

Selectivity and Efficacy Against Specific Pathogen Stages or Cell Phenotypes

A crucial aspect of preclinical evaluation is determining the selectivity of a compound. This includes its ability to target pathogenic cells or specific stages of a pathogen's life cycle while sparing host cells, as well as its efficacy against particular cellular phenotypes, such as drug-resistant cancer cells.

Selectivity in Anticancer Therapy: For an anticancer agent, a high therapeutic index—the ratio of the toxic dose to the therapeutic dose—is desirable. This is often predicated on the compound's selectivity for cancer cells over normal, healthy cells. The evaluation of 1H-indazole-3-amine derivatives has shown that certain compounds can exhibit promising inhibitory effects against cancer cell lines with significant selectivity over normal cells. For example, one such derivative displayed a potent inhibitory effect against the K562 chronic myeloid leukemia cell line while showing much lower toxicity to normal HEK-293 cells nih.gov. It would be essential to perform similar cytotoxicity assays with this compound on a panel of cancer and normal cell lines to establish its selectivity profile.

Efficacy Against Specific Pathogen Stages: In the context of infectious diseases, particularly those caused by parasites with complex life cycles, the efficacy of a drug against different developmental stages is a critical determinant of its therapeutic success. For instance, in Chagas disease, an effective drug should ideally eliminate both the circulating trypomastigotes and the intracellular amastigotes. Research on 5-nitroindazoles has shown activity against the epimastigote form of T. cruzi in vitro researchgate.net. A comprehensive preclinical assessment of this compound would, therefore, involve assays to determine its activity against all relevant life cycle stages of the target pathogen.

Efficacy Against Resistant Phenotypes: The emergence of drug resistance is a major challenge in both cancer and infectious disease therapy. Preclinical studies should, therefore, include an evaluation of the compound's activity against drug-resistant cell lines or pathogen strains. The structural novelty of this compound might confer activity against phenotypes that are resistant to existing drugs. For example, in the case of bacterial infections, its efficacy could be tested against methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococci (VRE).

Table 2: Parameters for Assessing Selectivity and Specific Efficacy

| Assessment Parameter | Experimental Approach | Desired Outcome |

|---|---|---|

| Cellular Selectivity | In vitro cytotoxicity assays on a panel of cancer and normal cell lines | High IC50 value for normal cells and low IC50 value for cancer cells |

| Pathogen Stage Specificity | In vitro and ex vivo assays using different life cycle stages of the pathogen (e.g., trypomastigotes and amastigotes of T. cruzi) | Potent activity against all clinically relevant stages |

| Activity Against Resistant Strains | In vitro susceptibility testing against known drug-resistant bacterial, fungal, or cancer cell lines | Maintained or enhanced activity compared to standard drugs |

Molecular Mechanisms of Action

Elucidation of Specific Molecular Targets and Binding Interactions

Derivatives of N-(1H-indazol-3-yl)benzamide have been identified as potent inhibitors of several key enzymes. For instance, certain N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have demonstrated strong inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7). nih.gov One such derivative, compound B2, exhibited an IC50 value of 4 nM for CDK7, indicating high potency. nih.gov Docking studies of similar benzimidazole-based compounds have revealed interactions with the EGFR kinase domain, suggesting this as a potential molecular target. nih.govmdpi.com

The core structure of 1-aryl-1H-indazoles is found in a variety of biologically active compounds. mdpi.com For example, benzydamine (B159093) is a known non-steroidal anti-inflammatory drug (NSAID), and other derivatives have shown anti-inflammatory and tumor antiproliferative properties. mdpi.com This suggests that the indazole scaffold can interact with a range of biological targets.

Modulation of Key Cellular Pathways and Signaling Cascades

The interaction of these compounds with their molecular targets leads to the modulation of critical cellular signaling pathways.

By inhibiting kinases like CDK7 and potentially EGFR, these compounds can disrupt the signaling cascades that control cell proliferation and survival. nih.govnih.govmdpi.com For example, inhibition of EGFR by benzimidazole (B57391) derivatives that are structurally related to N-(5-nitro-1H-indazol-3-yl)benzamide can block the downstream signaling necessary for cancer cell growth. nih.govmdpi.com Furthermore, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the benzamide (B126) moiety, have been shown to reduce the activity of mTORC1, a key regulator of cell growth and metabolism, and modulate autophagy. nih.gov

A crucial aspect of the mechanism for 5-nitroindazole (B105863) derivatives is the generation of oxidative stress. The nitro group at the 5-position of the indazole ring is believed to be a key player in this process. nih.gov Studies on 5-nitroindazolin-3-one derivatives have indicated that the nitro group can induce the production of reactive oxygen species (ROS), leading to cellular damage in target organisms like Trypanosoma cruzi. nih.gov This is supported by electrochemical studies suggesting that the reduction potential of these compounds is linked to their ability to generate oxidative stress. nih.gov

Characterization of Cellular Responses (e.g., Apoptosis Induction, Cell Cycle Arrest)

The modulation of signaling pathways and the induction of oxidative stress by these compounds ultimately trigger significant cellular responses, including programmed cell death (apoptosis) and the halting of the cell division cycle.

Studies on N-substituted benzamides have demonstrated their ability to induce apoptosis. nih.govresearchgate.net For example, the compound 3-chloroprocainamide (3CPA), a structural analogue, induces apoptosis through the release of cytochrome c and the activation of caspase-9. nih.govresearchgate.net This process appears to be independent of p53 status, as it occurs in both p53-positive and p53-deficient cell lines. nih.govresearchgate.net

Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase. nih.govresearchgate.net This cell cycle block has been observed to occur prior to the induction of apoptosis and is also independent of caspase activity and p53. nih.govresearchgate.net Benzimidazole derivatives have also been shown to arrest the cell cycle at various phases, including G0/G1, G1/S, and G2, depending on the specific compound and cell line. nih.govmdpi.com

Table 1: Cellular Responses to this compound and Related Compounds

| Cellular Response | Key Findings | References |

| Apoptosis Induction | Induction of apoptosis via cytochrome c release and caspase-9 activation. nih.govresearchgate.net | nih.gov, researchgate.net |

| Cell Cycle Arrest | Arrest of the cell cycle, primarily at the G2/M phase, preceding apoptosis. nih.govresearchgate.net | nih.gov, researchgate.net |

| Oxidative Stress | Generation of reactive oxygen species (ROS) is linked to the 5-nitro group. nih.gov | nih.gov |

Enzymatic Kinetics and Inhibition Studies of Identified Targets

Detailed enzymatic studies have been crucial in quantifying the inhibitory potential of these compounds. As mentioned, a derivative of N-(1H-indazol-3-yl)benzamide, compound B2, was found to be a potent inhibitor of CDK7 with an IC50 of 4 nM. nih.gov Similarly, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related, have shown significant inhibition of EGFR kinase, with IC50 values as low as 0.33 µM. nih.govmdpi.com These findings highlight the potential for developing highly specific and potent enzyme inhibitors based on the N-(1H-indazol-3-yl)benzamide scaffold.

Table 2: Enzyme Inhibition Data for N-(1H-indazol-3-yl)benzamide Derivatives

| Compound Class | Target Enzyme | IC50 Value | References |

| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative (B2) | CDK7 | 4 nM | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | EGFR | 0.33 µM | nih.gov, mdpi.com |

| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | EGFR | 0.38 µM | nih.gov, mdpi.com |

Investigation of Nitroreductase-Mediated Activation Pathways

The presence of a nitro group in this compound suggests a potential mechanism of action involving bioreductive activation by nitroreductase enzymes. nih.gov This is a well-established mechanism for other nitroaromatic compounds. In the context of Trypanosoma cruzi, it is proposed that the trypanocidal activity of 5-nitroindazole derivatives is enhanced by the activation of the nitro group by nitroreductases (NTRs). nih.gov This activation leads to the generation of free radicals and subsequent oxidative stress. nih.gov Computational docking studies have shown how these compounds can interact with the active site of NTR. nih.gov The metabolic activation of other nitro compounds, such as 2-amino-4-(5-nitro-2-furyl)thiazole, by liver microsomes further supports the concept that nitroreductase-mediated activation can lead to reactive intermediates that bind to cellular macromolecules. researchgate.net

Structure Activity Relationships Sar and Rational Design

Impact of the 5-Nitro Group on Biological Activity

The 5-nitro group is a critical functional group that significantly influences the compound's biological effects, primarily through bioactivation mechanisms and by affecting how the molecule binds to its biological targets.

Many compounds containing a nitroaromatic moiety owe their biological activity to the reductive bioactivation of the nitro group. nih.gov This process is particularly relevant for antimicrobial and antiparasitic agents. In the case of 5-nitroindazoles, the nitro group can be enzymatically reduced by nitroreductases (NTRs), enzymes found in various protozoan parasites but for which there are no mammalian homologues. scielo.brnih.gov This selective activation is a key strategy in designing drugs for diseases like Chagas disease. scielo.brnih.gov

The bioactivation involves a multi-step electron transfer process that generates a series of reactive intermediates, including the nitroanion radical, a nitroso intermediate, and a hydroxylamine (B1172632) derivative. nih.gov These reactive species can induce significant oxidative stress within the parasite by generating reactive oxygen species (ROS), ultimately leading to apoptosis and cell death. nih.gov Studies on 5-nitroindazolin-3-one derivatives against Trypanosoma cruzi have confirmed that the 5-nitro group is crucial for generating free radicals and is directly linked to their trypanocidal activity. nih.gov The mutagenic activity of nitro-substituted indazoles in Salmonella typhimurium has also been observed, with the 5-nitro isomer showing measurable activity, unlike isomers with the nitro group at the C4 or C7 positions. nih.gov

Beyond its role in bioactivation, the electron-withdrawing nature of the 5-nitro group can significantly influence the electronic properties of the entire indazole ring system. This, in turn, can affect the strength of interactions with biological targets. For instance, in the development of angiotensin II receptor antagonists based on a benzimidazole (B57391) core (structurally related to indazole), the inclusion of a 5-nitro group was found to be compatible with high binding affinity. One such derivative displayed a high affinity for the angiotensin II type 1 receptor with an IC50 value of 1.03 nM. nih.gov This suggests that the 5-nitro group can be a key component in the pharmacophore, contributing to the necessary binding interactions for potent inhibition. Similarly, 5-nitro benzimidazole derivatives have been explored as vasorelaxants, indicating the utility of this group in modulating interactions with various receptors and enzymes. scholarsresearchlibrary.com

Substituent Effects on the Indazole Ring System

Modifications to the core indazole structure, including the N1 and N2 positions, the 3-position, and the benzene (B151609) portion of the bicyclic system, are fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Alkylation or acylation at the N1 and N2 positions of the indazole ring is a common strategy to explore the chemical space around the core scaffold. The regioselectivity of these reactions is often influenced by both the reaction conditions and the existing substituents on the indazole ring. nih.govresearchgate.net

From a medicinal chemistry perspective, introducing substituents at these positions can probe hydrophobic regions within a target's binding site. acs.org For example, in the design of dual butyrylcholinesterase and p38α MAPK inhibitors, various alkyl groups were introduced at the N1 and N2 positions of the indazole to understand how occupying a hydrophobic region in the p38α MAPK enzyme affects the structure-activity relationships. acs.org However, SAR studies have also shown that modification at these positions can sometimes be detrimental to activity. For instance, the N-methylation of certain nitroheterocyclic compounds, including indazoles, was found to generally reduce their mutagenic activity. nih.gov In a series of trypanocidal 5-nitro-indazolin-3-ones, the N1-methyl derivatives were synthesized and evaluated, demonstrating that this position is a viable point for modification. nih.gov

The choice of substituent can dramatically alter the biological profile. In one study, N1-substituted indazoles were evaluated as antiangiogenic agents. researchgate.net The ability to selectively synthesize either the N1 or N2 isomer is crucial, and research has shown that steric and electronic effects of other ring substituents can direct the outcome of N-alkylation. For example, indazoles with an electron-withdrawing C7-NO2 group conferred excellent N2 regioselectivity. researchgate.net

Table 1: Effect of N-Alkylation on Indazole Derivatives

| Parent Compound | Alkylating Agent | Conditions | N1:N2 Ratio | Biological Target/Activity | Reference |

|---|---|---|---|---|---|

| Indazole | Various Alkyl Bromides | NaH in THF | High N1 selectivity | General Synthesis | researchgate.net |

| C7-NO2 Indazole | Alkyl Bromide | NaH in THF | ≥ 96% N2 | General Synthesis | researchgate.net |

| Indazole | Alcohol | DEAD, PPh3 (Mitsunobu) | 1:2.5 | General Synthesis | nih.gov |

| 5-nitro-indazolin-3-one | Methyl Iodide | K2CO3, DMF | N1-methylation | Trypanocidal | nih.gov |

This table is interactive. Click on the headers to sort.

The 3-position of the indazole ring is a key vector for modification, often pointing towards the solvent-exposed region or interacting with specific pockets of a target enzyme. The 1H-indazole-3-amine substructure is recognized as an effective hinge-binding fragment for kinases. nih.gov

Introducing different functionalities at this position can drastically alter a compound's properties.

Amide/Amine Groups: The parent compound, N-(5-nitro-1H-indazol-3-yl)benzamide, features a benzamide (B126) group at this position. Related structures with a 1H-indazole-3-amide moiety play a critical role in the antitumor activity of drugs like Entrectinib. nih.gov Replacing the benzamide with other groups, such as mercapto acetamide (B32628) or piperazine (B1678402) acetamide, has been explored to improve pharmacokinetic parameters like solubility and bioavailability. nih.gov

Carbohydrazides: For indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3-position was found to be crucial for potent activity. nih.gov

Other Substituents: Modification of a 3-methyl group was a key strategy to improve selectivity for β3-AR agonistic activity over α1A-AR activity in a series of indazole derivatives. researchgate.net A wide range of other functionalizations, including halogenation and arylation, are synthetically accessible at this position, providing a rich platform for SAR studies. chim.it

Substituents on the benzene portion of the indazole ring (positions 4, 5, 6, and 7) modulate the electronic and steric properties of the molecule, influencing both target affinity and the regioselectivity of other reactions, such as N-alkylation.

The position of the nitro group itself is a critical SAR determinant. Studies have shown that a nitro group at C5 or C6 leads to measurable mutagenic activity, whereas C4-nitro and C7-nitro isomers are only weakly active or nonmutagenic. nih.gov Furthermore, 7-nitroindazole (B13768) is reported to exhibit hypertensive effects, highlighting how positional isomerism can lead to different pharmacological outcomes. researchgate.net

In a study focused on antitumor agents, substitutions were made at the C-5 position of an indazole-3-amide framework using a Suzuki coupling reaction. This allowed for the exploration of interactions with kinase targets. A clear SAR trend was observed for anti-proliferative activity against Hep-G2 cells based on the substituent on the C-5 phenyl ring. nih.gov

Table 2: Effect of C5-Aryl Substitution on Anti-proliferative Activity (Hep-G2 cells)

| C5-Aryl Substituent (R¹) | Compound ID | Activity Trend |

|---|---|---|

| 3,5-difluoro | 5j | Most Active |

| 4-fluoro | 5e | ↓ |

| 3-fluoro | 5b | ↓ |

| 4-trifluoromethoxy | 5f | Least Active |

Data derived from reference nih.gov.

These findings underscore the importance of systematic substitution on the benzene moiety to fine-tune the biological activity of indazole-based compounds. nih.gov

Structural Modifications of the Benzamide Moiety

The benzamide portion of the molecule is a critical region for modification, offering multiple points for structural diversification to probe interactions with biological targets and modulate physicochemical properties.

Studies on similar heterocyclic amides reveal important SAR trends. For instance, in a series of phenylpyrazolones, modifications on the pyrazolone (B3327878) nitrogen (an analogous position) showed that apolar substituents generally led to better biological activity against Trypanosoma cruzi than more polar groups. nih.govfrontiersin.org Compounds with lower calculated LogP (cLogP) values (<2.0) were typically less active. nih.gov This suggests that a degree of lipophilicity at this position is favorable for activity. The introduction of a piperidine (B6355638) linker to the nitrogen offers a versatile point for further derivatization, with substituents on the piperidine itself influencing potency. nih.govfrontiersin.org For example, substitution of the piperidine with apolar moieties like benzyl (B1604629) or 4-fluorobenzyl groups resulted in compounds with sub-micromolar potency. frontiersin.org

These findings indicate that the amide N-H group may act as a hydrogen bond donor, and its substitution can alter this interaction, as well as influence the compound's conformation and lipophilicity, which are crucial for cell permeability and target engagement.

The phenyl ring of the benzamide moiety is a prime site for substitution to enhance biological activity. The nature, size, and position of substituents can drastically alter a compound's electronic and steric profile, thereby affecting its interaction with target proteins, such as kinases.

In the development of Bcr-Abl kinase inhibitors structurally related to the indazole-benzamide scaffold, a series of 3-substituted benzamide derivatives were synthesized. nih.gov The study revealed that substituents at the meta-position (position 3) of the benzamide ring were particularly effective. Specifically, 3-halogenated (e.g., -Cl, -Br) and 3-trifluoromethylated (-CF3) benzamide derivatives were identified as highly potent inhibitors. nih.gov

Similarly, in another study on tyrosine kinase inhibitors, substitution on the benzamide ring was found to be critical for activity. mdpi.com The position of substitution strongly affected inhibitory properties. Derivatives with substituents at the 3- or 4-position of the benzamide ring generally showed the highest activity, while substitution at the 2-position (ortho) was unfavorable and led to a significant decrease in potency. mdpi.com This suggests that steric hindrance near the amide linker is detrimental to binding.

The electronic properties of the substituents also play a key role. The synthesis of various N-benzamides for antimicrobial screening showed that different electronic environments on the phenyl ring lead to varied activity. nanobioletters.com These structure-activity relationships highlight the importance of the benzamide's phenyl ring in fine-tuning the therapeutic potential of indazole-based inhibitors.

Table 1: Effect of Benzamide Ring Substitution on Kinase Inhibitory Activity This table is a representative summary based on findings from related benzamide inhibitor studies.

| Substituent (R) on Benzamide Ring | Position | General Effect on Activity | Reference |

| H | - | Baseline Activity | mdpi.com |

| 2-Br | Ortho | Decreased Activity | mdpi.com |

| 3-CF3 | Meta | Increased Potency | nih.gov |

| 4-CH3 | Para | Improved Activity (in some series) | mdpi.com |

| 4-OCH3 | Para | Variable, can improve activity | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. It is a powerful tool in modern drug design for predicting the activity of novel compounds and understanding the key features required for potency. growingscience.com

For scaffolds like indazole derivatives, numerous QSAR models have been developed to predict their efficacy as inhibitors of various targets, such as kinases and other enzymes. growingscience.comresearchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate an equation that relates these descriptors to the observed biological activity (e.g., IC50 or pIC50). growingscience.comresearchgate.net

The robustness and predictive power of a QSAR model are assessed using statistical parameters. A high correlation coefficient (r²) indicates a good fit of the model to the training data. researchgate.net More importantly, a high cross-validated correlation coefficient (q²), typically determined by the leave-one-out (LOO) method, signifies the model's internal predictive ability. researchgate.netnih.gov A strong QSAR model will also have high external predictability (pred_r²), which is tested on a set of compounds not used in model generation. researchgate.net For example, a 3D-QSAR model for indazole derivatives as TTK inhibitors showed a high q² of 0.9132, indicating excellent predictive accuracy. growingscience.comresearchgate.net Such validated models can be reliably used to predict the activity of newly designed this compound analogs before their synthesis, saving time and resources. nih.gov

A primary outcome of QSAR studies is the identification of the molecular descriptors that are most influential on biological activity. These descriptors quantify various aspects of a molecule's structure and properties.

Topological and Electronic Descriptors: Studies on indazole derivatives have shown that descriptors like T_2_N_3 (number of double-bonded atoms separated from a nitrogen by three bonds) and T_2_O_5 (number of double-bonded atoms separated from an oxygen by five bonds) can positively contribute to activity. growingscience.com This highlights the importance of the specific arrangement of heteroatoms within the molecular scaffold.

Steric and Electrostatic Fields (3D-QSAR): In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields are key descriptors. nih.govnih.gov Contour maps generated from these studies show regions where bulky groups (steric favorability) or specific charges (electrostatic favorability) would enhance or decrease activity. nih.gov These maps provide a visual guide for designing more potent molecules.

Other Physicochemical Properties: Other commonly identified descriptors include measures of lipophilicity (e.g., LogP), molecular weight, dipole moment, and frontier orbital energies (HOMO and LUMO). researchgate.net For instance, QSAR studies on benzimidazole derivatives identified lipophilicity and hydrogen-bonding potential as crucial for good antagonistic activity. nih.gov

Table 2: Examples of Key Physicochemical Descriptors in QSAR Models for Indazole-like Scaffolds

| Descriptor Type | Example Descriptor | Implication for Biological Activity | Reference |

| 3D-QSAR Field | Steric Contour Maps | Favorable regions indicate where bulky groups enhance activity. | nih.gov |

| 3D-QSAR Field | Electrostatic Contour Maps | Favorable regions indicate where positive/negative charges enhance activity. | nih.govnih.gov |

| Topological | T_2_O_5 | Positive correlation; suggests specific atomic arrangements are beneficial. | growingscience.com |

| Thermodynamic | Heat of Formation (ΔHf) | Can correlate with molecular stability and binding affinity. | researchgate.net |

| Electronic | Dipole Moment (µ) | Influences polar interactions with the target. | researchgate.net |

| Lipophilicity | LogP | Affects cell permeability and hydrophobic interactions. | nih.gov |

Rational Drug Design Principles Applied to Indazole-Benzamide Scaffolds

The indazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds active against a range of biological targets, particularly protein kinases. nih.govrsc.orgnih.gov This makes the this compound framework an excellent starting point for rational drug design.

Rational design strategies for this scaffold often begin with a known inhibitor or a hit from a screening campaign. nih.govresearchgate.net Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of the target protein, often obtained through X-ray crystallography, is used to guide the design of inhibitors. nih.govmdpi.com Molecular docking simulations are employed to predict how a designed compound will bind to the active site of the target. tandfonline.comnih.gov For example, in the design of FLT3 kinase inhibitors, docking studies showed that the indazole moiety of a benzimidazole-indazole compound acts as a crucial "hinge binder," forming a hydrogen bond with the Cys694 residue in the kinase's hinge region. nih.gov The benzamide portion then extends into other pockets of the active site, where its substituents can form additional favorable interactions. nih.gov

Knowledge-based design is another key principle, where SAR data from previous studies are used to make informed decisions about which structural modifications are most likely to succeed. nih.govnih.gov By combining an understanding of the target's structure with existing SAR, chemists can iteratively optimize a lead compound, modifying the indazole core, the benzamide substituents, and the linker to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutic candidates. tandfonline.comnih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target.

Molecular docking studies have been employed to predict the binding modes and affinities of N-(5-nitro-1H-indazol-3-yl)benzamide derivatives with various biological targets. For instance, in studies of nitro-substituted benzamide (B126) derivatives as potential anti-inflammatory agents, molecular docking analysis on inducible nitric oxide synthase (iNOS) revealed that the number and orientation of nitro groups significantly influence binding efficiency. nih.gov Specifically, compounds with an optimal number of nitro groups demonstrated more efficient binding to the iNOS enzyme. nih.govresearchgate.net

In the context of antidiabetic potential, docking studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase have shown reasonable dock scores, indicating good binding interactions with these enzymes. tandfonline.com Similarly, for N-(5-nitrothiazol-2-yl)-carboxamido derivatives targeting the main protease (Mpro) of SARS-CoV-2, docking studies have been crucial in predicting binding interaction scores. bu.edu.eg

The binding affinities, often expressed as binding energy (kcal/mol), provide a quantitative measure of the interaction strength. For example, docking of an N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide molecule with the α5β1 integrin protein yielded a binding affinity of -7.7 kcal/mol. dergipark.org.tr

Table 1: Predicted Binding Affinities from Molecular Docking Studies

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity/Score |

| Nitro-substituted benzamides | iNOS | Efficient binding predicted |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides | α-glucosidase | -10.2 to -8.0 kcal/mol |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides | α-amylase | -11.1 to -8.3 kcal/mol |

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | SARS-CoV-2 Mpro | ~6.07 kcal/mol |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 kcal/mol |

This table is for illustrative purposes and synthesizes data from multiple studies on related benzamide derivatives.

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are critical for ligand interaction. These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For N-(5-nitrothiazol-2-yl)-carboxamido derivatives targeting SARS-CoV-2 Mpro, docking studies revealed that the nitro group and the oxygen of the amide moiety were capable of forming hydrogen bonds with key catalytic residues Cys145 and His163. bu.edu.eg In another study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, docking identified hydrogen bond interactions with residues M156 and K105, and in some cases with R84 and F87. nih.gov

The amide group, a central feature of this compound, is frequently involved in hydrogen bonding. For instance, the N-H group of the amide can act as a hydrogen-bond donor. nih.gov These specific interactions are crucial for the stability of the ligand-protein complex and are a primary focus of docking analyses.

Table 2: Key Interacting Residues Identified Through Molecular Docking

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | SARS-CoV-2 Mpro | Cys145, His163 | Hydrogen Bond |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | M156, K105, R84, F87 | Hydrogen Bond |

| General nitro-benzamides | Various | Amide N-H group | Hydrogen Bond Donor |

This table is a generalized representation based on findings from related benzamide structures.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the ligand-protein complex over time in a simulated biological environment.

MD simulations are used to study the conformational changes and dynamic behavior of a compound within the binding site of a protein. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation provides insights into its stability. tandfonline.com For instance, MD simulations of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed that the most active compounds remained stable at the binding site of their target proteins. tandfonline.com Similarly, for 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, MD simulations demonstrated a consistent and robust binding of the most potent compound within the target protein's binding site. researchgate.netresearchgate.netbohrium.com

MD simulations are crucial for evaluating the robustness of the binding interactions predicted by docking. By simulating the system over nanoseconds, researchers can observe whether the key interactions are maintained. For a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, MD simulations over 100 ns confirmed the stability of the docked complexes. bu.edu.eg The stability of ligand-protein complexes for 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives was also systematically evaluated using MD simulations, which showed consistent and robust binding. researchgate.netresearchgate.netbohrium.com These simulations help to confirm that the predicted binding mode is not a transient state but a stable and prolonged interaction.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to find new potential lead compounds.

For structurally related compounds, pharmacophore models can be developed based on a set of known active inhibitors. For example, a pharmacophore model for benzamide-based HDAC3 inhibitors was created and used for virtual screening to identify new hits with similar features. nih.gov This approach has also been applied to aryl sulfonamide derivatives targeting the 5HT7 receptor, where a five-point pharmacophore hypothesis was developed and used to screen a database for potential new inhibitors. researchgate.net While specific pharmacophore models for this compound are not detailed in the provided results, the indazole scaffold itself is recognized as a promising pharmacophore. researchgate.net The general principles of pharmacophore modeling, including the identification of hydrogen bond donors, acceptors, and aromatic rings, are applicable to this compound and its derivatives for the discovery of novel agents. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Computational methods provide a crucial, early-stage assessment of the pharmacokinetic profile of a drug candidate, helping to identify potential liabilities and guide further optimization. The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties for this compound relies on models built from large datasets of experimental results. While specific, direct experimental or computational studies on this compound are not extensively available in the public domain, its likely ADMET profile can be inferred from the analysis of its structural components and data from closely related analogues, such as substituted benzimidazoles and other indazole derivatives. researchgate.netmdpi.comnih.gov

The process of developing new drugs is not only limited to identifying substances with pharmacological potential but also requires considering key properties like absorption, metabolism, and toxicity. nih.gov In silico tools and methods, such as those provided by SwissADME and ProTox-II, are frequently used to predict these characteristics. mdpi.comuin-malang.ac.id

Absorption

Key parameters influencing oral absorption include lipophilicity (log P), solubility, and molecular size. For a compound to be a viable oral drug candidate, it generally needs to adhere to certain guidelines, such as Lipinski's Rule of Five. The structural features of this compound, including the presence of aromatic rings, suggest a degree of lipophilicity. However, the nitro group and the amide and indazole functionalities can influence its solubility and polarity.

Studies on similar heterocyclic compounds, such as benzimidazole (B57391) derivatives, often show good predicted absorption and permeation, which is a positive indicator. researchgate.net For instance, in a study of various benzimidazole derivatives, all tested compounds were predicted to have good absorption, with TPSA (Topological Polar Surface Area) values in a favorable range. researchgate.net The BOILED-Egg model, used to predict gastrointestinal absorption and brain penetration, has shown that many benzimidazole ligands are good candidates for potential drugs from an absorption standpoint. mdpi.com

Distribution

The distribution of a compound throughout the body is influenced by factors such as its ability to bind to plasma proteins and penetrate biological membranes. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. mdpi.com The blood-brain barrier (BBB) is a significant hurdle for drugs targeting the central nervous system. Based on general characteristics of similar heterocyclic structures, it is likely that this compound would exhibit some degree of plasma protein binding. Whether it is predicted to cross the blood-brain barrier would depend on a detailed analysis of its polarity and size.

Metabolism

Metabolism, primarily occurring in the liver, involves enzymes from the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). pensoft.net Inhibition of these enzymes can lead to drug-drug interactions. The nitro group in this compound is a potential site for metabolic reduction. The benzamide and indazole rings may also undergo hydroxylation. The prediction of which specific CYP enzymes would be involved requires dedicated computational analysis.

Excretion

Predicted Physicochemical and ADMET Properties

While a specific, validated ADMET profile for this compound is not available, a summary of likely properties based on related compounds is presented below. These values are illustrative and would require specific in silico modeling for confirmation.

| Property | Predicted Characteristic | Rationale/Comparison |

| Absorption | ||

| Gastrointestinal (GI) Absorption | Likely High | Many benzimidazole and indazole derivatives show good oral absorption in computational models. researchgate.netmdpi.com |

| Lipinski's Rule of Five | Likely Compliant | The molecular weight and number of hydrogen bond donors/acceptors are expected to be within the acceptable range for drug-likeness. researchgate.net |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Variable | Dependent on specific polarity and transporter interactions; not definitively predictable without specific modeling. |

| Plasma Protein Binding | Likely High | Aromatic structures often lead to significant binding to plasma proteins like albumin. mdpi.com |

| Metabolism | ||

| CYP450 Inhibition | Possible | Heterocyclic compounds can interact with CYP enzymes; specific isoform interactions are unpredictable without data. |

| Metabolic Stability | Moderate | The nitro group and aromatic rings are potential sites for metabolism, which could affect stability. |

| Excretion | ||

| Primary Route | Renal/Biliary | Dependent on the polarity of the parent compound and its metabolites. |

| Toxicity | ||

| hERG Inhibition | Possible Concern | A common liability for many small molecules that needs to be assessed. |

| Hepatotoxicity | Possible Concern | The presence of a nitroaromatic group can sometimes be associated with liver toxicity. |

| Mutagenicity (Ames test) | Possible Concern | Nitroaromatic compounds can be flagged as potentially mutagenic in in silico alerts. |

Analogues and Derivatives of N 5 Nitro 1h Indazol 3 Yl Benzamide

Comparative Analysis of Biological Activities Among Derivative Series

The systematic modification of the N-(5-nitro-1H-indazol-3-yl)benzamide scaffold has yielded multiple series of derivatives with diverse biological activities, primarily in the realm of enzyme inhibition. Comparative analysis reveals crucial structure-activity relationships (SAR) that guide further drug development. ingentaconnect.comnih.gov

Indazole derivatives have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology. rsc.orgnih.gov For example, modifications of the indazole-benzamide core have led to potent inhibitors against several kinases.

One study detailed the design of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as inhibitors of Cyclin-Dependent Kinase 7 (CDK7). nih.gov The lead compound from this series, compound B2 , demonstrated high potency and selectivity. Another series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives was developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov Compound 8r from this series was the most potent, inhibiting both wild-type and mutant forms of FLT3. nih.gov

The table below presents a comparative analysis of representative indazole-benzamide derivatives against their respective biological targets.

| Compound | Derivative Series | Target | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| B2 | N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide | CDK7 | 4 nM | nih.gov |

| 8r | N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | FLT3 | 41.6 nM | nih.gov |

| 8r | N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | FLT3-ITD (W51) | 22.8 nM | nih.gov |

| 8r | N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | FLT3-TKD (D835Y) | 5.64 nM | nih.gov |

| Compound 20 | 5-(1,2,4-oxadiazol-yl)-1H-indazole | MAO-B | 52 nM | nih.gov |

| Compound 2f | Indazole derivative | Cancer Cell Lines | 0.23–1.15 μM | rsc.orgrsc.org |

SAR studies across these series highlight several key trends:

The nature and position of substituents on the benzamide ring are critical for kinase selectivity and potency. nih.govnih.gov

The substitution pattern on the indazole ring, particularly at the N-1, C-3, and C-5/C-6 positions, plays a crucial role in defining the compound's biological profile, including its ability to inhibit different enzyme families like kinases or oxidases. nih.govnih.govnih.gov

Bioisosteric replacement of the amide linker or other functional groups can lead to significant gains in potency and selectivity, as seen with the oxadiazole-bearing MAO-B inhibitors. nih.gov

Structure-Based Lead Optimization and Hit-to-Lead Development (Preclinical)

The progression from an initial "hit" compound, identified through screening, to a "lead" compound with more drug-like properties is a critical phase in preclinical drug discovery known as hit-to-lead optimization. researchgate.netrsc.org For indazole-benzamide derivatives, this process heavily relies on structure-based design and iterative chemical synthesis to enhance potency, selectivity, and pharmacokinetic properties. nih.govtmu.edu.tw

Structure-based design utilizes high-resolution structural information of the target protein, often obtained from X-ray crystallography, to guide the rational design of more effective inhibitors. nih.govresearchgate.net For example, in the development of FLT3 inhibitors, the crystal structure of the kinase domain was used to design indazole derivatives that could form optimal interactions within the ATP-binding pocket. nih.govresearchgate.net Docking studies predicted key hydrogen bonds and hydrophobic interactions, which were then validated through the synthesis and biological evaluation of the designed compounds. nih.gov

The hit-to-lead process for indazole-benzamides typically involves several optimization cycles:

Hit Identification: A compound with modest activity, such as an unsubstituted 1H-indazole-3-carboxamide, is identified. nih.gov

SAR Expansion: A library of analogues is synthesized by making systematic modifications to the hit scaffold. This involves exploring different substituents at key positions as described in section 7.1.1. researchgate.netnih.gov

Potency and Selectivity Enhancement: Based on the initial SAR, further modifications are made to improve binding affinity for the target and reduce affinity for off-targets. For instance, introducing a three-carbon linker and a terminal heterocycle to 1H-indazole-3-carboxamide significantly increased its potency against PARP-1. nih.gov

Pharmacokinetic Profiling: Lead candidates are evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosteric replacements are often employed at this stage to improve metabolic stability or oral bioavailability. acs.org

This iterative cycle of design, synthesis, and testing allows for the refinement of the chemical scaffold, ultimately leading to a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties. nih.govtmu.edu.tw The optimization of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives into potent CDK7 inhibitors for polycystic kidney disease is a successful example of this preclinical development process. nih.gov

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(5-nitro-1H-indazol-3-yl)benzamide?

Answer: The synthesis typically involves coupling 5-nitro-1H-indazol-3-amine with benzoyl chloride derivatives under basic conditions (e.g., pyridine as a solvent and catalyst). Reaction progress is monitored via thin-layer chromatography (TLC) , and purification employs column chromatography or recrystallization from methanol. Characterization relies on 1H/13C NMR to confirm amide bond formation and nitro group presence, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELXL is recommended .

Q. What are common impurities observed during synthesis, and how are they mitigated?

Answer: Impurities often arise from incomplete coupling (e.g., unreacted indazole amine) or nitro-group reduction byproducts. Mitigation strategies include:

- Optimizing reaction time and stoichiometry (e.g., excess benzoyl chloride).

- Purification via gradient elution chromatography (silica gel, ethyl acetate/hexane).

- Recrystallization in polar aprotic solvents (e.g., methanol) to remove hydrophilic impurities.

Intermediates should be rigorously characterized by HPLC-MS to detect side products early .

Q. Which biological targets are associated with this compound?

Answer: Structurally analogous indazole-benzamide derivatives (e.g., CDK7 inhibitors) suggest potential interactions with kinase enzymes (e.g., cyclin-dependent kinases) due to the indazole core’s ATP-binding site affinity. The nitro group may enhance selectivity by forming hydrogen bonds with catalytic lysine residues. Target validation requires kinase inhibition assays (IC50 determination) and crystallographic studies to map binding modes .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound?

Answer: SHELXL refines structures using high-resolution diffraction data. Key steps include:

Data integration (SHELXPRO) to generate hkl files.

Space group determination (SHELXT) via automated symmetry analysis.

Hydrogen atom placement via riding models (C–H = 0.93 Å, N–H = 0.86 Å).

Anisotropic displacement parameter refinement for non-H atoms.

Validation using R-factors and electron density maps (e.g., check for residual peaks >0.5 eÅ⁻³).

For disordered nitro groups, ISOR/SIMU restraints stabilize refinement .

Q. How do structural modifications impact the compound’s kinase inhibition profile?

Answer:

- Nitro group position : Para-nitro (as in the title compound) enhances steric complementarity with hydrophobic kinase pockets (e.g., CDK7’s back pocket).

- Indazole substitution : 3-Benzamide orientation optimizes π-π stacking with phenylalanine residues.

- SAR studies : Replace nitro with cyano or trifluoromethyl to assess selectivity against off-target kinases (e.g., CDK9/CDK12). Use molecular docking (AutoDock Vina) and MM-PBSA binding energy calculations to prioritize analogs .

Q. What in vitro models are suitable for evaluating its therapeutic potential?

Answer:

- Cystic disease models : Madin-Darby canine kidney (MDCK) cyst assays under 3D culture conditions. Monitor cyst diameter reduction via microscopy post-treatment (IC50 ~4 nM observed in analogs) .

- Enzyme inhibition : Fluorescence-based ADP-Glo™ kinase assays (CDK7/Cyclin H/MAT1 complex). Include positive controls (THZ1) and assess ATP competition (Km shifts).

- Toxicity profiling : MTT assays on HEK293 cells to establish selectivity indices (>10-fold vs. CDK2/CDK9) .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved?

Answer:

- NMR discrepancies : Assign peaks via 2D experiments (HSQC, HMBC) to distinguish regioisomers. For example, NOESY confirms spatial proximity between indazole H-7 and benzamide protons.

- MS anomalies : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns (e.g., Cl vs. NO2 interference).

- X-ray validation : SC-XRD definitively resolves structural ambiguities (e.g., nitro group orientation) .

Q. What strategies enhance selectivity for CDK7 over other kinases?

Answer:

- Covalent modification : Introduce acrylamide warheads to target cysteine residues (e.g., CDK7 C312).

- Hydrogen-bond donors : Replace benzamide with sulfonamide to engage conserved water networks.

- Pharmacophore filtering : Screen analogs against kinase panels (e.g., DiscoverX KINOMEscan) to eliminate promiscuous binders .

Q. How does the nitro group influence stability under physiological conditions?

Answer:

- pH-dependent degradation : Nitro groups hydrolyze to amines under acidic conditions (e.g., lysosomal pH 4.5). Monitor via UV-Vis spectroscopy (λmax shift from 320 nm to 280 nm).

- Metabolic reduction : Liver microsomal assays (e.g., rat S9 fractions) quantify nitro-to-amine conversion. Use LC-MS/MS to track metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.